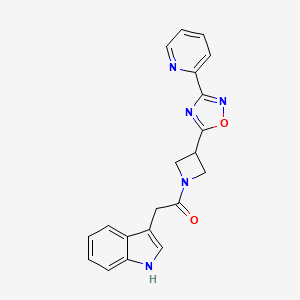

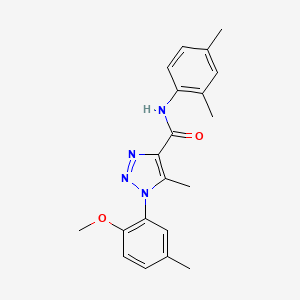

![molecular formula C24H25BrN4O4 B2506836 3-{4-[4-(4-乙酰苯基)哌嗪-1-基]-4-氧代丁基}-6-溴喹唑啉-2,4(1H,3H)-二酮 CAS No. 892287-01-3](/img/structure/B2506836.png)

3-{4-[4-(4-乙酰苯基)哌嗪-1-基]-4-氧代丁基}-6-溴喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione, is a derivative of the quinazoline class, which is known for its potential pharmacological properties. The quinazoline nucleus is a fused heterocyclic system that has been the focus of various synthetic efforts due to its presence in compounds with significant biological activity. The compound is likely to have been synthesized as part of a study into novel therapeutic agents, particularly given the interest in piperazine and quinazoline derivatives as anti-cancer agents, as seen in the research on 4-piperazinylquinoline derivatives .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the condensation of aminoquinazolinones with other heterocyclic systems, as demonstrated in the synthesis of unsymmetrical 3,3'-biquinazoline-2,2'-diones . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy involving the condensation of a quinazoline derivative with a piperazine-containing moiety was employed. The presence of a bromo substituent suggests a halogenation step, possibly using reagents such as N-bromosuccinimide (NBS), which is known to be used in the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are of interest in medicinal chemistry. The piperazine ring is a common feature in drug molecules due to its ability to interact with biological targets. The acetylphenyl group may contribute to hydrophobic interactions, while the bromoquinazoline moiety could be involved in further chemical modifications or play a role in the biological activity of the compound. The presence of multiple heteroatoms within the structure suggests potential for varied chemical reactivity and interactions with biological macromolecules.

Chemical Reactions Analysis

The bromo substituent on the quinazoline ring of the compound suggests potential for further chemical transformations, such as Suzuki coupling reactions or nucleophilic substitution. The acetyl group on the phenyl ring could be subject to hydrolysis or reduction reactions, depending on the conditions. The piperazine moiety could engage in reactions typical of secondary amines, such as alkylation or acylation. The overall reactivity of the compound would be influenced by the presence of these functional groups and the steric and electronic effects they impart.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural complexity and the presence of multiple aromatic rings. The solubility of the compound would depend on the nature of the substituents and the overall polarity of the molecule. The presence of the bromo group could increase the compound's density compared to non-halogenated analogs. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the quinazoline and piperazine rings, as well as the potential for intramolecular hydrogen bonding.

科学研究应用

抗癌特性

研究人员合成并评估了一类以靛红为骨架的新型 4-哌嗪基喹啉衍生物,该类衍生物对人乳腺癌细胞系表现出细胞毒性作用。这些化合物在诱导癌细胞凋亡方面表现出显着的功效,尤其不会影响非癌细胞,突出了它们作为抗乳腺癌药物的潜力 (Solomon 等人,2010)。类似地,另一项研究合成了一系列具有哌嗪和三苯基衍生物的化合物,这些化合物对 K-562 细胞增殖表现出显着的抑制作用并诱导红细胞分化,表明它们在白血病治疗中的潜力 (Saab 等人,2013)。

光动力疗法和荧光成像

新型哌嗪取代的萘酰亚胺化合物已经合成,并显示出 pH 探针的特性,使其可能对生物医学研究中的荧光成像有用。这些化合物中从烷基化胺供体到萘酰亚胺部分的光诱导电子转移 (PET) 过程表明在光动力疗法和成像中的潜在应用 (Gan 等人,2003)。

止血活性

一项研究合成了新的 4-芳基-2-(4-芳基氨基)-1-(哌嗪-1-基)丁-2-烯-1,4-二酮,并评估了它们对血液凝固系统的影响。研究结果揭示了具有高止血活性且急性毒性低的化合物,深入了解了这些化合物的构效关系 (Pulina 等人,2017)。

分子对接和结构分析

合成了具有抗肿瘤活性的芳基哌嗪衍生物,对其进行结晶和分析,揭示了它们的堆积模式中的 π-π 相互作用和卤素相互作用。这项研究深入了解了这些化合物的分子结构,为进一步的药物开发和优化提供了基础 (Zhou 等人,2017)。

属性

IUPAC Name |

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BrN4O4/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIGFZNDXLGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)